molecular formula C10H20ClNO B2375395 (1R,2R,3R,4S)-3-[(Dimethylamino)methyl]bicyclo[2.2.1]heptan-2-ol;hydrochloride CAS No. 2309432-99-1

(1R,2R,3R,4S)-3-[(Dimethylamino)methyl]bicyclo[2.2.1]heptan-2-ol;hydrochloride

Cat. No. B2375395
CAS RN: 2309432-99-1
M. Wt: 205.73
InChI Key: HDVPEUZWVAZMHM-XXEQPJGYSA-N
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Description

This compound is a bicyclic structure with a dimethylamino group and a hydroxyl group. It also has a hydrochloride, indicating it may be a salt or have acidic properties .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar bicyclic structures have been synthesized through various methods. For instance, an epimerization–lactamization cascade of functionalized (2S,4R)-4-aminoproline methyl esters has been developed and applied in synthesizing (1R,4R)-2,5-diazabicyclo[2.2.1]heptane (DBH) derivatives .


Molecular Structure Analysis

The compound likely has a bicyclic structure based on its name, with a seven-membered ring and a two-membered ring. The presence of the dimethylamino group and the hydroxyl group would also affect its structure .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For example, the hydroxyl group could potentially participate in reactions such as esterification or substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure and functional groups. For instance, the presence of the hydroxyl group could confer polarity and the ability to form hydrogen bonds .

Scientific Research Applications

Synthesis and Chemical Properties

  • Stereoselective Synthesis : This compound has been used in the stereoselective synthesis of various chemical structures. For instance, its derivatives were prepared from camphor, demonstrating its utility in creating complex chemical structures (Grošelj et al., 2002).

  • Formation of Novel Compounds : The compound serves as a precursor for the synthesis of novel carbocyclic nucleosides, which are of interest in medicinal chemistry (Hřebabecký et al., 2006).

  • Chiral Ligands in Catalysis : It has been used to create chiral ligands for catalysis, such as in diethyl zinc additions to aldehydes. This illustrates its role in facilitating enantioselective reactions (Olubanwo et al., 2018).

  • X-ray Crystallography Studies : This compound has contributed to the understanding of molecular structures and bonding, as evident in studies involving X-ray crystallography (Zalevskaya et al., 2012).

  • Research in Stereochemistry : It has been pivotal in research exploring the stereochemistry of various compounds, aiding in the determination of the absolute configuration of chemical structures (Plettner et al., 2005).

  • Conformational Analysis : Studies have used this compound to understand the conformational aspects of molecules, which is crucial in the field of drug design and molecular biology (Jaworska et al., 2012).

  • Homogeneous Hydrogenation Studies : It has played a role in homogeneous hydrogenation studies, demonstrating its utility in organic synthesis processes (Brown et al., 2003).

  • Synthesis of Chiral Ligands : The compound is instrumental in synthesizing chiral ligands, which are critical in asymmetric synthesis, further showing its versatility in organic chemistry (Sun et al., 2021).

properties

IUPAC Name

(1R,2R,3R,4S)-3-[(dimethylamino)methyl]bicyclo[2.2.1]heptan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO.ClH/c1-11(2)6-9-7-3-4-8(5-7)10(9)12;/h7-10,12H,3-6H2,1-2H3;1H/t7-,8+,9-,10+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDVPEUZWVAZMHM-XXEQPJGYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1C2CCC(C2)C1O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C[C@H]1[C@H]2CC[C@H](C2)[C@H]1O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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